molecular formula C8H4BrNO3 B2458765 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 77603-45-3

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B2458765
CAS RN: 77603-45-3
M. Wt: 242.028
InChI Key: YELXVMUMHRDCKE-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has a CAS Number of 77603-45-3 and a linear formula of C8H4BrNO3 . The compound is solid in physical form and should be stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) and the InChI key is YELXVMUMHRDCKE-UHFFFAOYSA-N . The molecular weight of the compound is 242.03 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is soluble with a solubility of 0.249 mg/ml or 0.00103 mol/l . The compound has a Log Po/w (iLOGP) of 1.15 .

Scientific Research Applications

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione has been used in numerous studies for its potential as a therapeutic agent for various diseases. In vivo studies have shown that 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione has anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have also demonstrated that this compound has antibacterial, antifungal, and antiviral activities.

In Vivo

In vivo studies have shown that 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione has anti-inflammatory, anti-cancer, and anti-microbial properties. In a study conducted on mice, 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione was found to inhibit the growth of cancer cells in the liver, lung, and breast. In another study, 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione was found to have anti-inflammatory properties, as it was found to reduce the production of inflammatory cytokines in the lungs of mice.

In Vitro

In vitro studies have also demonstrated that 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione has antibacterial, antifungal, and antiviral activities. In a study conducted on E. coli, 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione was found to inhibit the growth of the bacteria. In another study, 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione was found to inhibit the growth of Candida albicans, a species of yeast. Furthermore, in a study conducted on the influenza virus, 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione was found to inhibit the replication of the virus.

Biological Activity

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione has been found to have a wide range of biological activities. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, it has also been found to have anti-fungal, anti-viral, and anti-bacterial activities. Furthermore, it has been found to inhibit the growth of tumor cells and to possess anti-oxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione are not yet fully understood. However, it has been found to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, it has been found to interfere with the metabolism of nucleic acids and proteins.

Advantages and Limitations for Lab Experiments

The use of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available commercially. Second, it has a wide range of biological activities, making it suitable for use in a variety of experiments. Third, it is relatively stable and has a low toxicity.
However, there are also some limitations to the use of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione in laboratory experiments. First, the exact mechanism of action is not yet fully understood, making it difficult to predict its effects. Second, the compound is not water-soluble, making it difficult to use in experiments involving aqueous solutions. Third, it is not approved for use in humans, making it unsuitable for use in clinical trials.

Future Directions

There are numerous potential future directions for the use of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione in scientific research. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another potential direction is to investigate its potential as an anti-microbial agent, as its anti-bacterial, anti-fungal, and anti-viral activities have already been demonstrated. Additionally, further research into its mechanism of action and pharmacodynamics could help to better understand its effects and improve its effectiveness. Finally, further research into its biochemical and physiological effects could help to identify potential new uses for the compound.

Synthesis Methods

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneenzo[d][1,3]oxazine-2,4-dione can be synthesized using various methods. One method involves the reaction of bromobenzaldehyde and 2,4-dione in aqueous solution. This reaction is catalyzed by sodium hydroxide, and yields a product with a purity of more than 95%. Another method involves the reaction of bromobenzaldehyde and 2,4-dione in the presence of a palladium catalyst. This reaction yields a product with a purity of more than 99%.

Safety and Hazards

The compound has been classified with a GHS07 signal word of warning . The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310, suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes and seek medical advice if feeling unwell .

properties

IUPAC Name

5-bromo-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELXVMUMHRDCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77603-45-3
Record name 6-Bromoisatoic anhydride
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